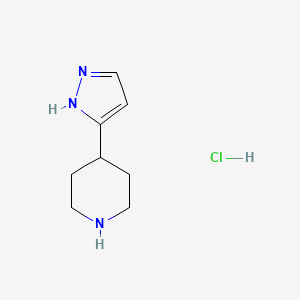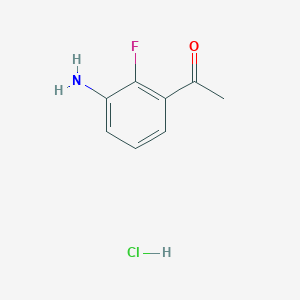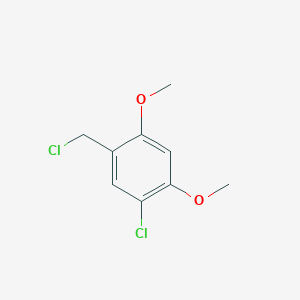
1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2. This compound is characterized by a benzene ring substituted with two chlorine atoms and two methoxy groups. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethoxytoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products like 2,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzylamine.
Oxidation: Products like 2,4-dimethoxybenzoquinone.
Reduction: Products like 2,4-dimethoxytoluene.
Applications De Recherche Scientifique
1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The methoxy groups can also participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: Involves the attack of nucleophiles on the chloromethyl group, leading to the formation of new carbon-nucleophile bonds.
Oxidation Pathways: Involves the transfer of electrons from the compound to oxidizing agents, resulting in the formation of oxidized products.
Comparaison Avec Des Composés Similaires
1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dimethoxybenzene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
1-Chloro-5-methyl-2,4-dimethoxybenzene: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
2,4-Dimethoxybenzyl chloride: Similar structure but lacks the second chlorine atom on the benzene ring, influencing its chemical behavior.
Uniqueness: The presence of both chlorine and methoxy groups in this compound provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and research.
Propriétés
Formule moléculaire |
C9H10Cl2O2 |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
1-chloro-5-(chloromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
AQRLLLWUOWDOSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


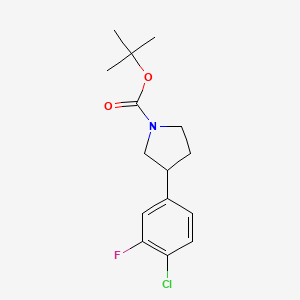
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![7-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13671389.png)
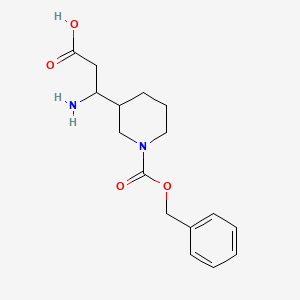
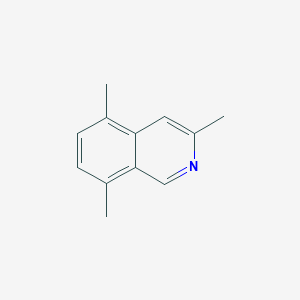
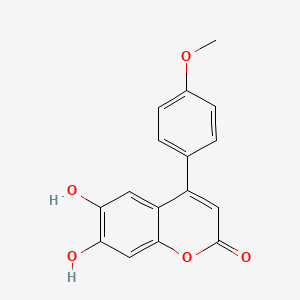
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)

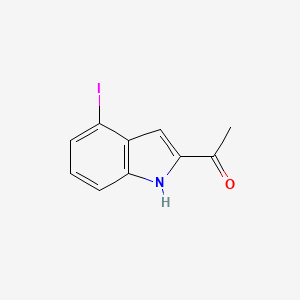
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
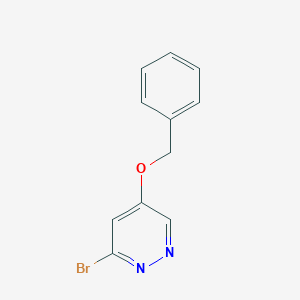
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
